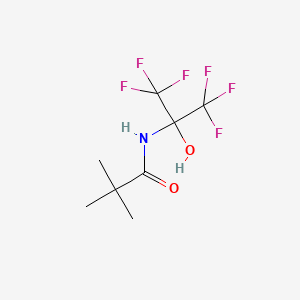
N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1,1,3,3,3-Hexafluoro-2-propanol” is a solution-phase peptide chemistry solvent . It’s also known as HFIP or Hexafluoroisopropanol . It has a molecular weight of 168.04 . It’s a fluorinated polar solvent of high ionizing power .
Molecular Structure Analysis
The molecular structure of “2-Propanone, 1,1,1,3,3,3-hexafluoro-” is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
“1,1,1,3,3,3-Hexafluoro-2-propanol” is known to enhance the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .Physical And Chemical Properties Analysis
“1,1,1,3,3,3-Hexafluoro-2-propanol” has a refractive index of n20/D 1.275 (lit.), boiling point of 59 °C (lit.), melting point of -4 °C (lit.), and a density of 1.596 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Dermatological Applications
Research on fluorinated topical corticosteroids, such as fluocinonide, demonstrates the utility of fluorinated compounds in treating inflammatory dermatoses. These compounds are incorporated into specially formulated bases to enhance their efficacy against conditions like psoriasis and eczema, suggesting a potential dermatological application for similarly structured chemicals (Brogden, Speight, & Avery, 2012).
Biochemistry and Safety of Acrylamide
The comprehensive review by Friedman (2003) on acrylamide, a compound used in polyacrylamide synthesis, highlights the importance of understanding the chemistry, biochemistry, metabolism, and toxicology of chemicals used industrially and their presence in food. This extensive evaluation points to the necessity of exploring similar aspects for any chemical, including "N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pivalamide," especially regarding its safety and environmental impact (Friedman, 2003).
Antiviral Pharmacology
The study of acyclic nucleoside phosphonate analogues, like cidofovir and adefovir, offers a glimpse into the development and clinical potential of antiviral agents against a range of viral infections. These compounds' mechanisms, involving interactions with viral DNA polymerase, provide a model for exploring new antiviral chemistries, possibly including the application of "this compound" (Naesens et al., 1997).
Alzheimer's Disease Diagnostics
The development of amyloid imaging ligands for Alzheimer's disease, as reviewed by Nordberg (2007), underscores the significance of specific chemical structures in diagnosing and understanding neurological conditions. This indicates a potential research pathway for exploring how novel compounds can be applied in medical diagnostics (Nordberg, 2007).
Water Treatment and Desalination
Gohil and Ray's (2017) review on semi-aromatic polyamide thin-film composite membranes through interfacial polymerization for water treatment and desalination highlights the critical role of chemical innovations in environmental applications. This suggests a potential interest in examining "this compound" for similar uses (Gohil & Ray, 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F6NO2/c1-5(2,3)4(16)15-6(17,7(9,10)11)8(12,13)14/h17H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVCXURLIDRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide](/img/structure/B2755784.png)
![3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2755787.png)


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide;hydrochloride](/img/structure/B2755793.png)
![6'-fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one](/img/structure/B2755795.png)

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2755798.png)
![5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline](/img/structure/B2755799.png)
![4-[(2,4-Difluorophenyl)methyl]oxan-4-amine](/img/structure/B2755801.png)

amine dihydrochloride](/img/structure/B2755806.png)